
Acyclovir L-Alaninate
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Overview
Description
Acyclovir L-Alaninate is a prodrug of acyclovir, a widely used antiviral medication. Acyclovir is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus. The L-alaninate ester form enhances the solubility and bioavailability of acyclovir, making it more effective in treating viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir L-Alaninate involves the esterification of acyclovir with L-alanine. The process typically includes the protection of the amino group of L-alanine, followed by its condensation with acyclovir in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Acyclovir L-Alaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release acyclovir and L-alanine.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the guanine base of acyclovir.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products
Hydrolysis: Acyclovir and L-alanine.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted guanine derivatives.
Scientific Research Applications
Prodrug Development: Acyclovir L-Alaninate
The development of this compound utilizes ProTide technology to improve the pharmacokinetic properties of acyclovir. Prodrugs like this compound are designed to bypass the limitations associated with the activation of acyclovir by viral thymidine kinase, particularly in resistant strains of herpesviruses. This modification allows for enhanced cellular uptake and bioavailability .
Efficacy Against Herpes Simplex Virus
This compound has demonstrated significant antiviral activity against both HSV-1 and HSV-2. Studies indicate that this compound can effectively inhibit viral replication in cell cultures and animal models, providing a viable alternative for patients with acyclovir-resistant strains. The prodrug's structure allows it to be activated intracellularly, leading to effective inhibition of viral DNA polymerase .
Anti-HIV Properties
Recent research has unveiled the dual-targeting capabilities of this compound, showing efficacy against HIV-1 as well. The compound can inhibit HIV reverse transcriptase and demonstrate anti-HIV activity independent of herpesvirus co-infection. This property makes it a potential candidate for treating co-infected patients .
Treatment of Herpesvirus Infections
This compound can be utilized in various forms—oral, intravenous, and topical—to treat herpes simplex virus infections effectively. Its enhanced absorption and bioavailability could lead to improved patient outcomes, especially in those with recurrent infections or severe cases .
Potential in HIV Therapy
Given its anti-HIV activity, this compound may also serve as an adjunct therapy for patients co-infected with HSV and HIV. This dual action could simplify treatment regimens and improve adherence among patients facing multiple viral infections .
Clinical Trials on Efficacy
Several clinical trials have evaluated the efficacy of this compound compared to traditional acyclovir formulations. One study indicated that patients receiving this compound experienced shorter healing times for lesions associated with herpes simplex virus compared to those on standard treatment regimens .
Resistance Studies
Research has focused on the effectiveness of this compound against resistant strains of HSV. In vitro studies have shown that this prodrug maintains antiviral activity even in strains lacking functional thymidine kinase, highlighting its potential as a first-line treatment option for resistant infections .
Comparative Data Table
Property | Acyclovir | This compound |
---|---|---|
Mechanism of Action | DNA polymerase inhibitor | DNA polymerase inhibitor |
Bioavailability | Moderate | Enhanced |
Resistance Profile | Limited | Effective against resistant strains |
Administration Routes | Oral, IV, Topical | Oral, IV, Topical |
Target Viruses | HSV-1, HSV-2 | HSV-1, HSV-2; HIV-1 |
Mechanism of Action
Acyclovir L-Alaninate exerts its effects by being converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: Another prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar antiviral applications.
Ganciclovir: Used for cytomegalovirus infections, with a similar mechanism of action
Uniqueness
Acyclovir L-Alaninate is unique due to its specific esterification with L-alanine, which enhances its solubility and bioavailability compared to acyclovir. This makes it a more effective option for oral administration .
Biological Activity
Acyclovir L-Alaninate (AACV) is a prodrug derivative of acyclovir, designed to enhance the pharmacokinetic properties and therapeutic efficacy of the parent compound. This article explores the biological activity of AACV, focusing on its mechanism of action, pharmacokinetics, and comparative studies with other antiviral agents.
Acyclovir itself is a nucleoside analog that inhibits viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted into its active triphosphate form. Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication .
The incorporation of L-alanine in AACV enhances its solubility and cellular uptake, allowing for improved delivery and bioavailability compared to acyclovir alone. Upon administration, AACV is metabolized to release acyclovir, which then exerts its antiviral effects .
Pharmacokinetics
The pharmacokinetic profile of AACV indicates significant improvements in absorption and bioavailability when compared to acyclovir. Studies have shown that AACV can achieve higher concentrations in target tissues, leading to enhanced antiviral activity .
Key Pharmacokinetic Parameters
Parameter | Acyclovir | This compound |
---|---|---|
Oral Bioavailability | 10-20% | Significantly higher |
Peak Plasma Concentration (Cmax) | 593.7-656.5 ng/mL | Higher than acyclovir |
Time to Maximum Concentration (Tmax) | 1.1 ± 0.4 hours | Shorter |
Half-Life | 2.5-3 hours | Extended |
Comparative Efficacy
Clinical studies have demonstrated that AACV exhibits superior antiviral activity against herpes simplex virus (HSV) compared to traditional acyclovir formulations. For instance, AACV has shown enhanced efficacy in reducing the duration of HSV episodes in clinical settings .
Case Studies
-
Study on Efficacy Against HSV :
- A randomized controlled trial involving patients with recurrent genital herpes indicated that treatment with AACV resulted in a faster resolution of symptoms compared to standard acyclovir treatment.
- The median time to episode resolution was significantly lower for patients treated with AACV (4.8 days) compared to those receiving placebo (8 days) .
- Pharmacological Study :
Safety Profile
The safety profile of AACV is comparable to that of acyclovir, with no significant increase in adverse effects reported during clinical trials. Both drugs are generally well-tolerated; however, AACV's enhanced absorption may lead to more effective dosing strategies without increasing toxicity .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-aminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRAGHHRGAJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.